1,2,4-Dithiazolidine
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Overview
Description
1,2,4-Dithiazolidine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Dithiazolidine can be synthesized through several methods. One common approach involves the reaction of 1,1-dichloro-2-nitroethylene with phenylthiourea derivatives. The choice of solvent plays a crucial role in determining the type of product formed. For instance, using chloroform as a solvent leads to the formation of 1,4,2-dithiazolidine, while using ethanol results in the formation of 1,3-thiazetidine .
Industrial Production Methods: Industrial production of this compound typically involves the use of bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method allows for the efficient synthesis of dithiasuccinoyl-amines, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Dithiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of N-alkylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The Mitsunobu reaction is often employed for N-alkylation, using reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1,2,4-Dithiazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-dithiazolidine involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms. This drives various chemical reactions, including nucleophilic substitution and sulfur transfer . The compound’s ability to act as a sulfurizing reagent is particularly notable in the synthesis of phosphorothioate-containing nucleotides .
Comparison with Similar Compounds
1,2,4-Dithiazolidine-3,5-dione: This compound is structurally similar but contains an additional carbonyl group, making it useful as a sulfurizing reagent and a protecting group.
3-Ethoxy-1,2,4-dithiazoline-5-one: Another sulfurizing reagent with similar applications in nucleotide synthesis.
Uniqueness: this compound stands out due to its versatility in various chemical reactions and its effectiveness as a sulfurizing reagent. Its ability to form stable intermediates and its compatibility with automated synthesis techniques make it a valuable tool in both research and industrial applications .
Properties
CAS No. |
6669-23-4 |
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Molecular Formula |
C2H5NS2 |
Molecular Weight |
107.20 g/mol |
IUPAC Name |
1,2,4-dithiazolidine |
InChI |
InChI=1S/C2H5NS2/c1-3-2-5-4-1/h3H,1-2H2 |
InChI Key |
WGKLFJKQSWDWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1NCSS1 |
Origin of Product |
United States |
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